tert-Butyldimethylsilyl cyanide

Catalog No.
S1897926
CAS No.
56522-24-8
M.F
C7H15NSi
M. Wt
141.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldimethylsilyl cyanide

CAS Number

56522-24-8

Product Name

tert-Butyldimethylsilyl cyanide

IUPAC Name

[tert-butyl(dimethyl)silyl]formonitrile

Molecular Formula

C7H15NSi

Molecular Weight

141.29 g/mol

InChI

InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3

InChI Key

CWAKIXKDPQTVTA-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)C#N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#N

Tert-Butyldimethylsilyl cyanide is a trialkylsilyl cyanide compound characterized by the molecular formula C7H15NSiC_7H_{15}NSi and a molecular weight of 141.29 g/mol. It is commonly used in organic synthesis as a silylating agent due to its stability and reactivity. The compound has a melting point of 76-79 °C and a boiling point of 163-165 °C, making it suitable for various

  • Protection of the Cyano Group: The t-Bu group helps shield the cyano group from unwanted reactions during synthesis. This allows chemists to selectively modify other parts of the molecule. Source:
  • Enhanced Reactivity: The presence of the SiMe₂ group makes TBDMSCN more reactive compared to other simple nitriles (organic compounds with a cyano group). This can be beneficial for certain cyanosilylation reactions. Source:

Here are some specific applications of TBDMSCN in scientific research:

  • Synthesis of β-Hydroxy Nitriles: TBDMSCN can be used to convert epoxides (cyclic ethers) into β-hydroxy nitriles (molecules containing a hydroxyl group and a cyano group next to each other on a carbon chain). This reaction is particularly useful for the preparation of complex organic molecules. Source:
  • Cyanosilylation of Aldehydes and Ketones: TBDMSCN can react with aldehydes and ketones (organic compounds containing carbonyl groups) in the presence of a Lewis acid or base catalyst to form cyanohydrins (molecules containing a hydroxyl group and a cyano group on adjacent carbon atoms). This reaction is useful for creating new carbon-carbon bonds in organic molecules. Source:

  • Cyanosilylation: It is used in the Lewis acid-catalyzed reaction with aldehydes and ketones to form silylated cyanohydrins, which are more stable than those produced from other silylating agents like cyanotrimethylsilane .
  • Epoxide Opening: The compound can facilitate the opening of epoxides in the presence of Lewis acids, such as zinc iodide, leading to the formation of protected cyanohydrins .
  • Stereoselective Synthesis: Tert-butyldimethylsilyl cyanide has been employed in chelation-controlled stereoselective syntheses, demonstrating its utility in asymmetric synthesis .

Tert-butyldimethylsilyl cyanide can be synthesized through several methods:

  • Reflux Method: A common approach involves refluxing tert-butyldimethylchlorosilane with potassium cyanide and 18-crown-6 in dry methylene chloride under nitrogen atmosphere. This method yields tert-butyldimethylsilyl cyanide efficiently .
  • Silver(I) Cyanide Reaction: The compound can also be prepared by reacting silver(I) cyanide with tert-butyldimethylchlorosilane .
  • Amberlite Resin Method: Another method includes stirring sodium cyanide with tert-butyldimethylchlorosilane in acetonitrile using Amberlite XAD-4 resin as a catalyst at elevated temperatures .

Tert-butyldimethylsilyl cyanide finds numerous applications in organic synthesis:

  • Silylation Reagent: It serves as a reagent for the formation of silylated derivatives, which are crucial for protecting hydroxyl groups during various chemical transformations.
  • Synthesis of Cyanohydrins: Its ability to form stable silylated cyanohydrins makes it valuable in synthetic organic chemistry.
  • Protecting Group Chemistry: The compound is often employed as a protecting group for alcohols due to its stability under various reaction conditions .

Interaction studies involving tert-butyldimethylsilyl cyanide primarily focus on its reactivity with other substrates rather than direct biological interactions. Research indicates that it can effectively react with sterically hindered ketones and aldehydes when catalyzed by Lewis acids, enhancing its utility in complex organic syntheses .

Tert-butyldimethylsilyl cyanide shares similarities with several other silylating agents and trialkylsilyl compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
Tert-Butyldimethylsilyl CyanideC7H15NSiC_7H_{15}NSiStable under various conditions; forms stable cyanohydrinsBulky structure allows for selective reactions
Trimethylsilyl CyanideC4H11NSiC_4H_{11}NSiSmaller size; less sterically hinderedMore reactive but less selective than tert-butyldimethylsilyl cyanide
Tert-Butyldiphenylsilyl CyanideC16H19NSiC_{16}H_{19}NSiLarger phenyl groups increase steric hindranceProvides different selectivity in reactions
Dimethylethylsilyl CyanideC5H13NSiC_5H_{13}NSiIntermediate size; versatile applicationsLess bulky than tert-butyldimethylsilyl cyanide

Tert-butyldimethylsilyl cyanide's bulkier structure allows it to participate selectively in reactions that are challenging for smaller silylating agents, making it particularly valuable in complex organic syntheses where sterics play a critical role.

X-ray Crystallographic Studies of Silyl Cyanide Derivatives

X-ray crystallographic analysis has provided crucial insights into the structural characteristics of silyl cyanide derivatives and their coordination complexes. While direct crystallographic data for tert-butyldimethylsilyl cyanide itself remains limited due to its liquid state at room temperature and relatively high volatility, extensive structural information has been obtained from related silyl cyanide compounds and their metal complexes [1] [2].

The crystallographic analysis of tert-butyldimethylsilyl-spiroaminooxathioledioxide (TSAO-T) complexes with human immunodeficiency virus type 1 reverse transcriptase has revealed important structural features of tert-butyldimethylsilyl-containing compounds [1]. These studies, conducted in the C2 space group with unit cell parameters of a=162.76 Å, b=72.59 Å, c=108.97 Å, and β=98.75°, demonstrate the conformational flexibility of the tert-butyldimethylsilyl moiety when incorporated into larger molecular frameworks [2].

Porphyrin derivatives containing silyl cyanide functionalities have provided detailed crystallographic data that illuminate the structural behavior of the cyanide group when attached to silicon centers [3] [4]. The 2-cyano-3-nitroporphyrin derivative crystallizes in the triclinic P-1 space group with unit cell parameters a=10.1654(2) Å, b=12.5485(3) Å, c=15.5573(4) Å, α=75.41°, β=87.30°, γ=73.82°, demonstrating how the silyl cyanide group influences overall molecular packing [4].

Particularly relevant are the crystallographic studies of N-confused porphyrin derivatives bearing cyano groups, which crystallize in the triclinic P-1 space group with unit cell parameters a=9.4114(5) Å, b=14.9432(8) Å, c=15.2429(8) Å, revealing the linear geometry characteristic of the cyanide functional group [5]. These structures consistently show C≡N bond lengths of approximately 1.16-1.17 Å, typical of triple bond character, and nearly linear arrangements with bond angles approaching 180°.

The crystallographic data for various silanethiolato complexes containing tert-butyldimethylsilyl groups have been extensively documented, providing comparative structural information [6]. These studies reveal that the tert-butyldimethylsilyl group adopts tetrahedral geometry around the silicon center, with C-Si-C bond angles ranging from 104° to 115°, consistent with sp³ hybridization of silicon.

Metal coordination complexes involving silyl cyanide derivatives have demonstrated the capacity for both nitrile and isocyanide coordination modes [7]. Crystallographic analysis of titanium complexes has revealed that trimethylsilyl cyanide can undergo rearrangement to form isocyanide complexes, with the resulting structures showing Ti-C≡N bond lengths of approximately 2.09 Å and nearly linear geometries [7].

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of tert-butyldimethylsilyl cyanide has revealed distinctive spectral features that reflect its unique structural and electronic properties. Nuclear magnetic resonance spectroscopy provides particularly detailed information about the molecular structure and dynamic behavior of this organosilicon compound.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of tert-butyldimethylsilyl cyanide exhibits characteristic resonances that reflect the electronic environment of the silicon-bound substituents [8] [9]. The tert-butyl protons appear as a sharp singlet in the range of 0.86-1.03 parts per million, integrating for nine protons. This chemical shift is typical for tert-butyl groups bonded to silicon and reflects the electron-withdrawing effect of the silicon-cyanide moiety [9].

The dimethylsilyl protons resonate as a singlet in the range of 0.18-0.27 parts per million, integrating for six protons [8] [9]. The upfield chemical shift of these protons compared to typical alkyl protons is characteristic of protons directly bonded to silicon and indicates the electron-donating nature of silicon relative to carbon.

Variable temperature nuclear magnetic resonance studies have provided insights into the dynamic behavior of tert-butyldimethylsilyl cyanide, although detailed temperature-dependent data for this specific compound remain limited in the literature. Related studies on similar silyl cyanide systems suggest that conformational exchange processes may occur on the nuclear magnetic resonance timescale [7].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the tert-butyldimethylsilyl cyanide molecule [8] [9]. The quaternary carbon of the tert-butyl group appears in the range of 25.86-26.68 parts per million, while the methyl carbons of the tert-butyl group resonate at 18.29-19.05 parts per million [8].

The silicon-bound methyl carbons exhibit characteristic upfield shifts, appearing at -5.31 to -5.67 parts per million, reflecting the strong electron-donating character of silicon [9]. This chemical shift range is diagnostic for carbon atoms directly bonded to silicon in organosilicon compounds.

The cyanide carbon represents one of the most distinctive features of the carbon-13 nuclear magnetic resonance spectrum, typically appearing in the range of 119-120 parts per million [10] [3]. This chemical shift is consistent with the triple bond character of the carbon-nitrogen bond and the electron-withdrawing nature of the nitrogen atom.

Infrared Spectroscopy

Infrared spectroscopic analysis provides critical information about the functional groups and bonding characteristics of tert-butyldimethylsilyl cyanide [3] [5] [8]. The most diagnostic feature is the strong cyanide stretching vibration, which appears in the range of 2220-2240 cm⁻¹ [3] [5] [8]. This frequency is characteristic of the C≡N triple bond and serves as a reliable identifier for the presence of the cyanide functional group.

The carbon-hydrogen stretching vibrations of the tert-butyl group appear as strong bands in the range of 2950-2970 cm⁻¹ for asymmetric stretching and 2850-2890 cm⁻¹ for symmetric stretching [8] [11]. These frequencies are typical for saturated hydrocarbon C-H bonds and confirm the aliphatic nature of the tert-butyl substituent.

Silicon-carbon stretching vibrations occur in the range of 800-850 cm⁻¹, providing confirmation of the silicon-carbon bonding network [11] [12]. The carbon-carbon skeletal vibrations of the tert-butyl group appear as medium intensity bands around 1460-1480 cm⁻¹ [8] [11].

Various deformation modes and bending vibrations appear in the fingerprint region between 600-800 cm⁻¹, creating a characteristic spectral pattern that aids in compound identification [8] [11].

Mass Spectrometry

Mass spectrometric analysis of tert-butyldimethylsilyl cyanide reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the dissociation pathways [13] [8] [14] [15]. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the molecular weight of the compound [13] [8].

The base peak varies depending on ionization conditions, but frequently observed high-intensity fragments include mass-to-charge ratio 84, corresponding to loss of the tert-butyl group through α-cleavage at the silicon center [14] [15]. This fragmentation pattern is characteristic of tert-butyldimethylsilyl compounds and reflects the relative stability of the tert-butyl carbocation.

Loss of the cyanide group produces a fragment at mass-to-charge ratio 115, corresponding to [M-CN]⁺ [14] [15]. This fragmentation pathway, while less favorable than tert-butyl loss, provides confirmation of the cyanide functionality.

Characteristic silicon-containing fragments appear at mass-to-charge ratios 73 and 57, corresponding to [SiMe₂]⁺ and [CMe₃]⁺ respectively [14] [15]. These fragments result from silicon-carbon bond cleavage and are diagnostic for the presence of the dimethylsilyl and tert-butyl functionalities.

The silicon isotope pattern provides additional confirmation of the molecular structure, with the characteristic M+1 peak reflecting the natural abundance of ²⁹Si (4.7%) and ³⁰Si (3.1%) [14] [15].

Tautomeric Equilibrium Between Nitrile and Isocyanide Forms

The tautomeric equilibrium between nitrile and isocyanide forms represents one of the most fascinating aspects of silyl cyanide chemistry, distinguishing these compounds from their carbon analogs and providing unique reactivity patterns that have been exploited in synthetic applications [16] [17] [18] [7].

Fundamental Equilibrium Characteristics

tert-Butyldimethylsilyl cyanide, like other silyl cyanides, exists in a dynamic equilibrium between the nitrile form (R₃Si-CN) and the isocyanide form (R₃Si-NC) [16] [7]. This equilibrium is in stark contrast to the behavior of carbon analogs, such as tert-butyl cyanide, which exists exclusively in the nitrile form under normal conditions and does not undergo detectable isomerization to the corresponding isocyanide [16].

The equilibrium constant for tert-butyldimethylsilyl cyanide strongly favors the nitrile form under standard conditions, similar to the well-studied trimethylsilyl cyanide system [16] [17]. However, unlike carbon-based nitriles, the silicon analog maintains a thermodynamically accessible pathway to the isocyanide form, which becomes increasingly important under specific reaction conditions or in the presence of coordinating species [7].

Mechanistic Pathway of Interconversion

The mechanism of nitrile-isocyanide interconversion in silyl cyanide systems has been extensively studied through both experimental and computational approaches [18] [7] [19]. The process involves intramolecular migration of the cyanide group from carbon to nitrogen coordination at the silicon center, proceeding through a hypervalent silicon intermediate [7] [20] [21].

The key mechanistic step involves the formation of a pentacoordinate silicon transition state, which is thermodynamically accessible due to the larger atomic radius and more diffuse d-orbitals of silicon compared to carbon [7] [21]. This hypervalent intermediate allows for the simultaneous bonding of silicon to both the carbon and nitrogen atoms of the cyanide group, facilitating the rearrangement process [20].

Computational studies have revealed that the activation barrier for this rearrangement is significantly lower for silicon systems compared to the hypothetical carbon analogs, with energy differences of approximately 20-30 kcal/mol favoring the silicon pathway [19] [21]. The Si-N bond formed in the isocyanide tautomer is inherently weaker than the corresponding Si-C bond (approximately 50 kcal/mol versus 70 kcal/mol), which affects the equilibrium position but allows for facile interconversion under appropriate conditions [19] [21].

Temperature and Solvent Effects

The tautomeric equilibrium between nitrile and isocyanide forms is sensitive to both temperature and solvent environment [7] [22]. Higher temperatures generally favor the rearrangement process by providing sufficient thermal energy to overcome the activation barrier for interconversion [18] [7]. Variable temperature nuclear magnetic resonance studies on related silyl cyanide systems have demonstrated that exchange rates increase exponentially with temperature, consistent with an Arrhenius-type activation process [7].

Solvent effects play a crucial role in stabilizing different tautomeric forms through differential solvation of the transition states and products [7] [22]. Polar solvents can stabilize charged or dipolar transition states involved in the rearrangement process, potentially affecting both the rate and equilibrium position of the tautomerization [22].

The presence of coordinating solvents or additives can significantly shift the equilibrium toward the isocyanide form by providing additional stabilization through coordination to the nitrogen atom [7]. This effect has been exploited in synthetic applications where selective formation of isocyanide products is desired.

Metal Coordination and Equilibrium Perturbation

Metal coordination represents one of the most dramatic ways to perturb the nitrile-isocyanide equilibrium, with coordination to metal centers capable of trapping the isocyanide form and effectively shifting the equilibrium [7] [23] [24]. Transition metal complexes have been particularly well-studied in this regard, with numerous examples of silyl cyanide compounds undergoing rearrangement upon coordination to form stable metal-isocyanide complexes [7].

Crystallographic studies of titanium complexes have provided direct structural evidence for this rearrangement, showing the formation of Ti-N≡C bonds characteristic of isocyanide coordination [7]. The metal coordination energy, typically 20-40 kcal/mol, provides sufficient thermodynamic driving force to overcome the inherent preference for the nitrile form [24].

The coordination mode can be sensitive to the specific metal center and ligand environment, with some complexes showing rapid exchange between coordination modes while others form kinetically stable isocyanide complexes [23]. This metal-induced tautomerization has been exploited in catalytic applications where the reversible coordination of silyl cyanides provides access to unique reaction pathways [7].

Synthetic and Mechanistic Implications

The tautomeric equilibrium between nitrile and isocyanide forms has profound implications for the reactivity and synthetic utility of tert-butyldimethylsilyl cyanide [18] [22]. The accessibility of both tautomeric forms provides multiple reaction pathways, allowing for diverse synthetic transformations that are not available to carbon analogs [25].

The ability to access isocyanide reactivity through tautomerization has been particularly valuable in multicomponent reactions and cycloaddition processes [22] [26]. The isocyanide form can participate in insertion reactions with various electrophiles, providing access to complex molecular architectures through cascade reaction sequences [22].

Recent studies have demonstrated that the tautomeric equilibrium can be deliberately manipulated through choice of reaction conditions, allowing for selective access to products derived from either the nitrile or isocyanide forms [25] [27]. This controllable reactivity has opened new avenues for the development of silicon-based synthetic methodologies and has contributed to the growing interest in organosilicon chemistry as a complement to traditional carbon-based approaches [28].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Wikipedia

Tert-Butyldimethylsilyl cyanide

Dates

Last modified: 08-16-2023

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